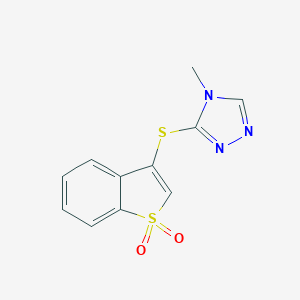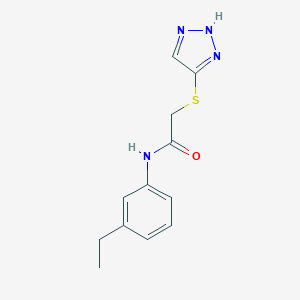
N-(3-benzoylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-benzoylphenyl)propanamide, also known as N-(3-benzoylphenyl)alanine amide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of alanine and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of nitric oxide, a molecule that plays a crucial role in inflammation and pain. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have a high yield and purity when synthesized using the method described above. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well-known. However, one of the limitations is that it has not been tested extensively in vivo, and its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for the study of N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide. One of the future directions is to investigate its potential as a new drug for the treatment of inflammatory and pain-related diseases. Additionally, further studies are needed to establish its safety and efficacy in humans. Moreover, its potential as a tool for the study of COX-2 and NF-κB signaling pathways should be explored. Finally, its potential as a scaffold for the development of new drugs should be investigated.
Conclusion
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to establish its safety and efficacy in humans and to explore its potential as a new drug for the treatment of inflammatory and pain-related diseases.
Synthesemethoden
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-benzoylbenzoyl chloride with alanine amide in the presence of a base such as triethylamine. This method yields N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the development of new drugs. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.
Eigenschaften
Produktname |
N-(3-benzoylphenyl)propanamide |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-(3-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-2-15(18)17-14-10-6-9-13(11-14)16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
XSHVSBDEZGKYPG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)